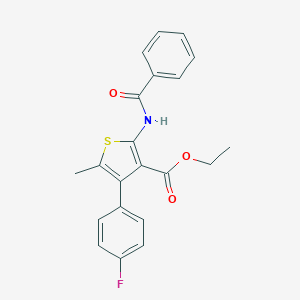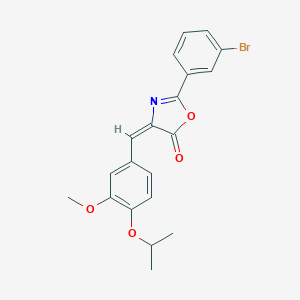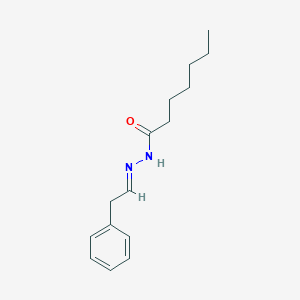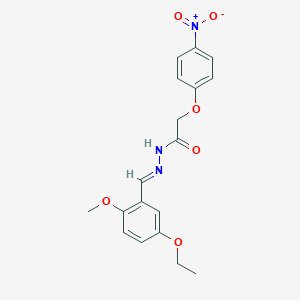
Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzoylamino group: This step often involves the reaction of an amine with a benzoyl chloride derivative.
Addition of the fluorophenyl group: This can be done through a substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with biological targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound. For example, the benzoylamino group may interact with protein active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can be compared with similar compounds, such as:
Ethyl 2-(benzoylamino)-4-phenyl-5-methyl-3-thiophenecarboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Ethyl 2-(benzoylamino)-4-(4-chlorophenyl)-5-methyl-3-thiophenecarboxylate: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Ethyl 2-(benzoylamino)-4-(4-methylphenyl)-5-methyl-3-thiophenecarboxylate: Contains a methyl group instead of fluorine, which may affect its steric and electronic properties.
Properties
Molecular Formula |
C21H18FNO3S |
|---|---|
Molecular Weight |
383.4g/mol |
IUPAC Name |
ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-11-16(22)12-10-14)13(2)27-20(18)23-19(24)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
YFIQBMWZAKQQAG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE](/img/structure/B450059.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B450061.png)
![4-[(2-bromophenoxy)methyl]-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B450062.png)

![N'-{3-nitrobenzylidene}-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B450066.png)

![2,2,3,3-Tetrafluoropropyl 4-[(3-methoxyphenoxy)methyl]benzoate](/img/structure/B450071.png)
![5-chloro-2-methoxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B450072.png)
![{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE](/img/structure/B450073.png)
![5-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450075.png)
![ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B450076.png)
![2,2,2-trifluoro-N-{4-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450079.png)


